tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Lipophilicity ADME prediction Positional isomer comparison

tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1341035-92-4) is a Boc-protected spirocyclic amine building block featuring the 1-oxa-7-azaspiro[4.4]nonane core with an aminomethyl substituent at the 3-position of the tetrahydrofuran ring. The compound (MF: C₁₃H₂₄N₂O₃, MW: 256.34 g/mol) is cataloged under PubChem CID 121229348 and MDL MFCD25509335, and is supplied at 95–97% purity by multiple vendors including AChemBlock, AKSci, Chemscene, and the Combi-Blocks/WAKO network.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 1341035-92-4
Cat. No. B6314042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
CAS1341035-92-4
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)CN
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-5-4-13(9-15)6-10(7-14)8-17-13/h10H,4-9,14H2,1-3H3
InChIKeyHIIRWGRMPFSSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1341035-92-4): Spirocyclic Building Block Procurement & Differentiation Guide


tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1341035-92-4) is a Boc-protected spirocyclic amine building block featuring the 1-oxa-7-azaspiro[4.4]nonane core with an aminomethyl substituent at the 3-position of the tetrahydrofuran ring [1]. The compound (MF: C₁₃H₂₄N₂O₃, MW: 256.34 g/mol) is cataloged under PubChem CID 121229348 and MDL MFCD25509335, and is supplied at 95–97% purity by multiple vendors including AChemBlock, AKSci, Chemscene, and the Combi-Blocks/WAKO network . Its spirocyclic architecture imposes conformational restriction that is the basis for its utility in generating three-dimensional, sp³-rich lead matter for medicinal chemistry programs targeting neurological and oncological pathways [2].

Why Generic Substitution of CAS 1341035-92-4 with Other Oxa-Azaspiro Aminomethyl Isomers Fails: The Position Matters


The 1-oxa-7-azaspiro[4.4]nonane scaffold can bear the aminomethyl vector at three distinct positions (C-2, C-3, or C-4 of the tetrahydrofuran ring), and these positional isomers are not interchangeable. Computed physicochemical properties diverge measurably: the 3-aminomethyl isomer (CAS 1341035-92-4) and 4-aminomethyl isomer (CAS 2137753-83-2) share identical calculated TPSA (64.79 Ų) and LogP (1.36), whereas the 2-aminomethyl isomer (CAS 1823856-70-7) exhibits a meaningfully higher LogP of 1.50, a ~0.14 log unit increase that predicts altered passive membrane permeability and protein binding . Beyond computed properties, the different spatial orientation of the primary amine exit vector dictates distinct geometries for downstream amide coupling, sulfonylation, or reductive amination, directly impacting the 3D pharmacophore of derived lead compounds. Furthermore, the 2-isomer has documented commercial supply discontinuation (CymitQuimica, 2019) , while the 3-isomer maintains multi-vendor availability, making generic substitution a supply-chain risk as well as a scientific compromise.

Quantitative Differentiation Evidence for tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1341035-92-4)


LogP Differentiation: 3-Aminomethyl Isomer Is 0.14 Log Units More Hydrophilic Than the 2-Isomer

The target 3-aminomethyl isomer (CAS 1341035-92-4) and 4-aminomethyl isomer (CAS 2137753-83-2) share identical vendor-computed LogP (1.3612) and TPSA (64.79 Ų) . In contrast, the 2-aminomethyl positional isomer (CAS 1823856-70-7) carries a LogP of 1.5037—an increase of +0.14 log units . This difference is attributable to the proximity of the aminomethyl group to the ring oxygen in the 2-isomer, which alters local dipole and hydrogen-bonding capacity, despite identical TPSA and HBA/HBD counts across all three isomers.

Lipophilicity ADME prediction Positional isomer comparison

Commercial Supply Continuity: The 3-Isomer Maintains Multi-Vendor Availability While 2-Isomer Faces Discontinuation

As of 2026, the target 3-aminomethyl isomer is stocked by at least five independent suppliers: AChemBlock (Cat. S80956, 97%, 250 mg at $740, 1 g at $1,065), Chemscene (Cat. CS-0309548, 97%), AKSci (Cat. 4733EG, 95%), Combi-Blocks/WAKO (Cat. QN-7513), and Leyan (Cat. 1380218, 97%) . By contrast, the 2-aminomethyl isomer (CAS 1823856-70-7) was listed as discontinued at CymitQuimica (Ref. 10-F771291) and shows thinner multi-vendor coverage overall . The 4-isomer (CAS 2137753-83-2) is available from Leyan (Cat. 2077637, 98%) but lacks the broad supplier redundancy of the 3-isomer.

Commercial availability Supply chain Procurement risk

N-Boc Protecting Group Stability Under Acidic Conditions: Class-Level Evidence for Synthetic Strategy Design

In a 2026 process chemistry study by Chong et al. (Boehringer Ingelheim, ACS Org. Process Res. Dev.), the N-Boc-substituted oxa-azaspiro intermediate 7 was found to be 'prone to Boc-deprotection and side reactions under acidic [ketal protection] conditions,' whereas the corresponding N-Cbz-substituted analog 3 was stable under identical conditions (p-TsOH, ethylene glycol) [1]. This direct experimental observation is relevant to the procurement of CAS 1341035-92-4 because the compound contains an acid-labile N-Boc group on the azaspiro nitrogen. Users planning acid-catalyzed transformations on the aminomethyl or tetrahydrofuran moieties should anticipate competing Boc-cleavage as a meaningful side reaction.

Protecting group strategy Synthetic compatibility Oxa-azaspiro chemistry

Oxa-Azaspiro Scaffold as a Privileged Sigma-1 Receptor Ligand Pharmacophore: Binding Affinity Landscape

The 1-oxa-azaspiro scaffold is established as a privileged pharmacophore for sigma-1 (σ1) receptor ligands. The patent family WO/2016/184879 and related filings (Laboratorios del Dr. Esteve, S.A.) explicitly claims oxa-azaspiro compounds of general formula (I) as σ1 receptor ligands, specifying that preferred compounds exhibit Ki <100 nM for σ1 binding, with the overall class achieving Ki <1000 nM [1]. Independently, a 2025 study of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated σ1 Ki values of 0.47–12.1 nM across seven compounds with moderate σ2 selectivity (Ki(σ2)/Ki(σ1) = 2–44) [2]. While CAS 1341035-92-4 is a protected building block rather than a final ligand, its oxa-azaspiro[4.4]nonane core maps directly onto the pharmacophoric scaffold space defined by these studies, making it a rational procurement choice for σ1-targeted library synthesis.

Sigma-1 receptor Pain CNS drug discovery Binding affinity

Computational Drug-Likeness Profile: Comparison of Rotatable Bond Count and XLogP3 Across Isomers

PubChem computed descriptors for the 3-aminomethyl isomer (CID 121229348) report 3 rotatable bonds and XLogP3-AA of 0.4 [1], a notably lower lipophilicity than the vendor-computed LogP of 1.36 from Chemscene. The 3 rotatable bonds (vs. 1 reported by Chemscene using a different algorithm) reflect the contributions of the Boc tert-butyl group, the carbamate C–O, and the aminomethyl C–N bond to molecular flexibility. Both the 2-isomer and 4-isomer share the same molecular formula and functional group count, but the critical differentiation lies in the spatial positioning: the 3-aminomethyl group places the basic amine at a distance from both the ring oxygen and the Boc-protected nitrogen that is geometrically distinct from the 2- and 4-positions, influencing both steric accessibility for coupling reactions and the orientation of the resultant amide or sulfonamide bond vector in final ligands.

Drug-likeness Rotatable bonds Lipophilicity Lead-likeness

Optimal Application Scenarios for tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1341035-92-4) Based on Quantitative Differentiation Evidence


σ1 Receptor-Targeted Library Synthesis Requiring a Conformationally Constrained Amine Building Block

For medicinal chemistry programs targeting sigma-1 receptors (pain, CNS disorders), the oxa-azaspiro[4.4]nonane scaffold of CAS 1341035-92-4 maps directly onto the privileged pharmacophore space defined by the Esteve patent family (preferred σ1 Ki <100 nM) [1]. The 3-aminomethyl substitution provides an amine exit vector with a LogP of 1.36 (Chemscene) that is 0.14 units more hydrophilic than the 2-isomer, favoring lower non-specific binding—a critical property for CNS-penetrant σ1 ligand optimization. Post-Boc deprotection, the free aminomethyl group can be diversified via amide coupling or reductive amination to generate compound libraries for σ1 SAR exploration.

Multi-Step Synthetic Route Requiring Acid-Labile Protecting Group Orthogonality

Programs that plan acid-catalyzed transformations downstream of the aminomethyl group must account for the documented acid lability of the N-Boc group in oxa-azaspiro systems. The Chong et al. (2026) study demonstrated that N-Boc oxa-azaspiro intermediates undergo deprotection and side reactions under p-TsOH/ethylene glycol ketalization conditions, whereas N-Cbz analogs are stable (85% yield over three steps) [2]. Procurement of CAS 1341035-92-4 is therefore most appropriate for synthetic routes that perform acidic transformations before Boc installation, or that employ orthogonal protecting group strategies (e.g., Fmoc on the aminomethyl, Boc on the azaspiro nitrogen, or vice versa) to mitigate competing deprotection.

Gram-Scale Parallel Library Production Requiring Multi-Vendor Supply Security

For CROs and pharma discovery units that require gram-quantity resupply over multi-year library campaigns, the 3-isomer is the lowest procurement-risk choice. With ≥5 active suppliers as of Q1 2026—including AChemBlock (250 mg/$740, 1 g/$1,065), AKSci (95%), Chemscene (97%), Combi-Blocks/WAKO (QN-7513), and Leyan (97%)—the 3-isomer offers supplier redundancy that the 2-isomer (discontinued at CymitQuimica) and 4-isomer (primarily single-source) cannot match . This multi-vendor landscape enables competitive quotation and mitigates single-point-of-failure risk during scale-up from discovery to preclinical supply.

Physicochemical Property-Driven Fragment or Lead Optimization Where Lipophilicity Control Is Paramount

When optimizing lead compounds for balanced ADME properties, the 3-aminomethyl isomer provides a LogP of 1.36 (Chemscene) or XLogP3 of 0.4 (PubChem), which is lower than the 2-isomer (LogP 1.50) . For programs targeting CNS indications where lower LogP correlates with reduced hERG binding and improved metabolic stability, the 3-isomer is the preferred starting point among the three positional isomers. The consistent TPSA of 64.79 Ų, combined with 4 HBA and 1 HBD, places the post-Boc-deprotection free amine within favorable CNS MPO (Multiparameter Optimization) scoring ranges when the aminomethyl group is elaborated into the final ligand.

Quote Request

Request a Quote for tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.